molecular formula C11H10N2O3 B1627055 Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 201050-72-8

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B1627055
CAS No.: 201050-72-8
M. Wt: 218.21 g/mol
InChI Key: VDLCZLXZHGXCKE-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused to a benzoate ester. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of methyl 4-hydroxybenzoate with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of environmentally benign reagents and solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or oxadiazole rings.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoate or oxadiazole rings .

Scientific Research Applications

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Its potential anticancer, anti-inflammatory, and analgesic properties are being explored for drug development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, disrupting their normal function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

  • Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
  • Methyl 4-(5-chloro-1,3,4-oxadiazol-2-yl)benzoate
  • Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Comparison: Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the presence of the 5-methyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

Properties

IUPAC Name

methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLCZLXZHGXCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571275
Record name Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201050-72-8
Record name Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.05 g, 8.3 mmol) was added to a stirred solution of terephthalic acid monomethyl ester (1 g, 5.55 mmol) in DCM (12 mL) and stirring was continued at ambient temperature for 4 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was dissolved in DCM (4 mL) and to the resulting solution was added, acetic acid hydrazide (490 mg, 6.66 mmol), Et3N (670 mg, 6.66 mmol) and stirring was continued at temperature overnight. The reaction mixture was diluted with water and extracted with ethylacetate, dried over sodium sulfate and concentrated under reduced pressure to afford 1 g (76.39% Yield) of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester. A stirred solution of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester (500 mg, 5.55 mmol) in POCl3 (12 mL) was heated at 100° C. for 3 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was diluted with cold water, extracted with ethyl acetate, washed the organic layer with sodium bicarbonate solution, saturated brine solution and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to 350 mg (75.92% Yield) of afford 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester. LiOH.H2O (330 mg, 8 mmol) was added to a solution of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester (350 mg, 1.6 mmol) in the mixture of methanol (4 mL), THF (10 mL) and H2O (4 mL). The resulting reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated The residue was diluted with water, acidified with aqueous citric acid solution, extracted with ethyl acetate and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to afford 280 mg (87.46% Yield) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid.
Name
4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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